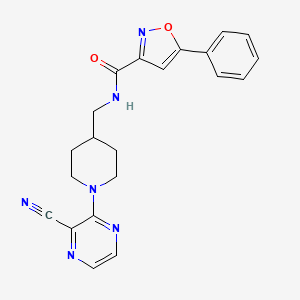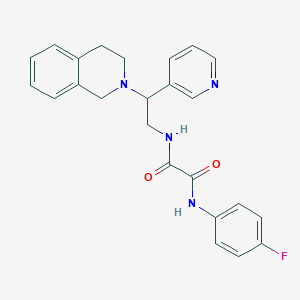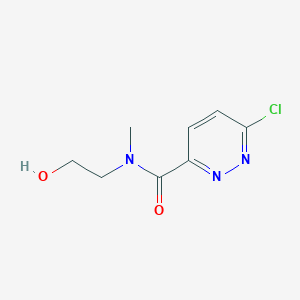
6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The chlorine atom would be attached to one of the carbon atoms of the ring, and the hydroxyethyl and methyl groups would be attached to a nitrogen atom via a carboxamide group.Chemical Reactions Analysis
As a pyridazine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and reactions at the nitrogen atoms. The presence of the carboxamide group might also allow for reactions involving this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide and hydroxyethyl groups might increase its solubility in polar solvents.Applications De Recherche Scientifique
Chemical Synthesis and Modification
Innovative Synthesis Techniques : Research on related compounds includes the development of novel synthetic routes utilizing microwave-assisted reaction conditions, offering advantages such as higher yields and shorter reaction times compared to conventional methods. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines demonstrates the potential for creating biologically active compounds through efficient synthetic strategies (Youssef, Azab, & Youssef, 2012).
Drug Design and Discovery : The design and synthesis of novel compounds, such as N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, illustrate the approach toward creating potential c-Met kinase inhibitors with significant antitumor activities. This underscores the compound's relevance in medicinal chemistry for developing new therapeutic agents (Liu et al., 2020).
Environmental Applications
- Pesticide Degradation : Studies involving structurally similar compounds also delve into environmental applications, such as the degradation of atrazine (a widely used herbicide) into less harmful products. This research is crucial for developing methods to mitigate the environmental impact of agricultural chemicals (Nélieu, Kerhoas, & Einhorn, 2000).
Biological Activity and Applications
- Antimicrobial and Antitumor Activities : The exploration of enaminones as building blocks for synthesizing substituted pyrazoles highlights the pursuit of compounds with antitumor and antimicrobial activities. Such research is vital for discovering new drugs that can effectively combat cancer and microbial infections (Riyadh, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(4-5-13)8(14)6-2-3-7(9)11-10-6/h2-3,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDFXMDTMRSTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

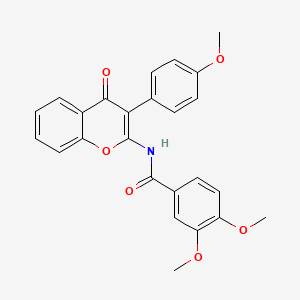
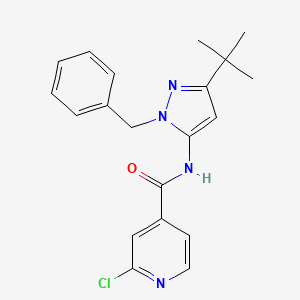
![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2648884.png)
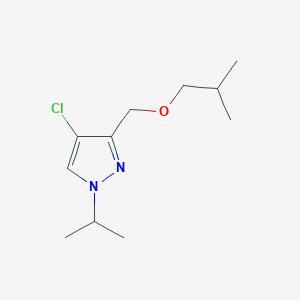
![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)
![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)

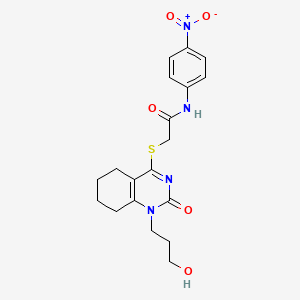

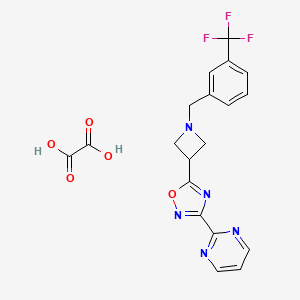
![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)
